2-Amino-3-(pyrimidin-2-yl)propanoic acid is an organic compound that belongs to the class of alpha amino acids. This compound features an amino group attached to the alpha carbon adjacent to a carboxylate group, characteristic of amino acids. The presence of a pyrimidine ring in its structure adds to its unique properties and potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. The compound is recognized for its biological significance and potential as a pharmaceutical agent.
The compound is synthesized from commercially available starting materials, including pyrimidine derivatives and amino acids. Its synthesis can also be derived from various chemical reactions involving condensation and coupling methods.
2-Amino-3-(pyrimidin-2-yl)propanoic acid is classified under organic compounds, specifically as an alpha amino acid. Its structural uniqueness is attributed to the incorporation of a pyrimidine moiety, which distinguishes it from other amino acids.
The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves several key steps:
In industrial settings, large-scale synthesis may utilize automated synthesis equipment and continuous flow reactors to optimize yields and purity. Reaction conditions are carefully controlled to ensure efficient production.
The molecular formula for 2-Amino-3-(pyrimidin-2-yl)propanoic acid is . Its structure includes:
2-Amino-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in determining the efficiency and yield of these reactions.
The mechanism of action for 2-Amino-3-(pyrimidin-2-yl)propanoic acid primarily involves its interaction with biological targets, potentially influencing metabolic pathways or acting as a ligand in biochemical processes. Its structural similarity to other biologically active compounds suggests that it may interact with specific receptors or enzymes, modulating their activity.
The compound exhibits stability under normal conditions but may react under specific circumstances (e.g., strong acids or bases). Its reactivity profile allows it to participate in various chemical transformations relevant to organic synthesis.
2-Amino-3-(pyrimidin-2-yl)propanoic acid has several scientific uses:
The construction of 2-amino-3-(pyrimidin-2-yl)propanoic acid typically employs convergent strategies that separately build the pyrimidine and alanine moieties before coupling. A predominant three-step sequence begins with the Knoevenagel condensation between pyrimidine-2-carbaldehyde and N-acetylglycine in the presence of anhydrous sodium acetate, yielding (2Z)-2-(acetylamino)-3-(pyrimidin-2-yl)prop-2-enoic acid as a key intermediate [2]. Subsequent stereoselective hydrogenation of this α,β-unsaturated system requires careful catalyst selection to achieve acceptable diastereoselectivity. Palladium on carbon (5% Pd/C) in methanol at 50 psi H₂ pressure typically affords the N-acetyl protected amino acid with approximately 85% de [6]. Final acidic deprotection (6M HCl, 110°C) provides the target compound in 62-68% overall yield. Alternative pathways employ O-protected serine derivatives as chiral templates, where Mitsunobu displacement with 2-mercaptopyrimidine followed by Raney nickel desulfurization installs the pyrimidinyl moiety while preserving chirality [8]. This approach delivers higher enantiopurity (>98% ee) but suffers from lower overall yields (35-40%) due to multiple protection/deprotection steps.
Table 1: Comparative Analysis of Multi-Step Synthetic Pathways
Synthetic Approach | Key Intermediate | Reaction Conditions | Overall Yield | Diastereomeric Excess |
---|---|---|---|---|
Knoevenagel-Hydrolysis | (2Z)-2-(acetylamino)-3-(pyrimidin-2-yl)prop-2-enoic acid | 1. Pyridine-2-carbaldehyde, AcNHCH₂CO₂H, NaOAc, Ac₂O, 110°C2. H₂ (50 psi), 5% Pd/C, MeOH3. 6M HCl, reflux | 62-68% | 82-85% de |
Chiral Serine Template | O-benzyl-L-serine methyl ester | 1. DIAD, PPh₃, 2-mercaptopyrimidine, THF, 0°C→RT2. Raney Ni, EtOH, reflux3. LiOH hydrolysis | 35-40% | >98% ee |
Epoxide Ring-Opening | 2-(pyrimidin-2-yl)oxirane | 1. Glycine ethyl ester, K₂CO₃, DMF, 80°C2. Enzymatic resolution (subtilisin)3. Acidic hydrolysis | 55-60% | >99% ee (after resolution) |
The epoxide ring-opening methodology warrants special attention due to its industrial applicability. Treatment of racemic 2-(pyrimidin-2-yl)oxirane with glycine ethyl ester under basic conditions (K₂CO₃, DMF, 80°C) generates a 1:1 mixture of diastereomeric amino acid esters [2]. Subsequent enzymatic resolution using immobilized subtilisin selectively hydrolyzes the (2R,3R)-ester with exceptional enantioselectivity (E > 200), enabling isolation of both enantiomers in >99% ee after chromatographic separation. The resolved ester undergoes mild acidic hydrolysis to furnish enantiopure 2-amino-3-(pyrimidin-2-yl)propanoic acid without racemization. This pathway exemplifies how enzymatic methods complement traditional chemical synthesis for chiral amino acid production.
Direct functionalization of preformed pyrimidine rings with amino acid precursors offers a convergent approach to molecular hybridization. Transition-metal catalyzed cross-coupling reactions have emerged as particularly powerful tools for C-C bond formation between heterocyclic systems and alanine derivatives. Suzuki-Miyaura coupling between 2-pyrimidinylboronic acid and N-Boc-4-iodo-L-alanine methyl ester demonstrates remarkable functional group tolerance when employing Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ in DME at 80°C [6]. This method achieves 75-80% yield with complete retention of chirality, making it suitable for synthesizing enantiopure analogs. Buchwald-Hartwig amination provides an alternative pathway via C-N bond formation, where palladium-catalyzed coupling of 2-bromopyrimidine with N-Boc-L-aspartic acid β-tert-butyl ester yields the protected amino acid precursor after selective dealkylation [8].
Electrophilic substitution strategies capitalize on the inherent nucleophilicity of amino acid enolates. Deprotonation of N-diphenylmethylene glycine tert-butyl ester with LiHMDS generates a stabilized anion that efficiently attacks 2-chloropyrimidine at the electron-deficient C2 position [6]. Subsequent acidic hydrolysis cleaves both the protecting group and the tert-butyl ester, directly affording the target amino acid in 65% yield over two steps. Microwave-assisted reactions significantly enhance the efficiency of this approach, reducing coupling times from 18 hours to 20 minutes while improving yields by 15-20% through suppression of decomposition pathways.
Table 2: Coupling Methodologies for Pyrimidine-Amino Acid Hybridization
Coupling Strategy | Catalyst System | Reaction Parameters | Yield Range | Stereooutcome |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃(aq) | DME, 80°C, 12h | 75-80% | Retention of chirality |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 110°C, 18h | 70-75% | Racemic product |
Electrophilic Substitution | LiHMDS, no metal | THF, -78°C→RT, 2h | 82-85% (after deprotection) | Racemic product |
Reductive Amination | NaBH₃CN, AcOH | MeOH, RT, 4h | 60-65% | Racemic product |
Reductive amination between pyrimidine-2-carbaldehyde and N-protected glycine derivatives represents the most atom-economical approach. Although this method initially produces racemic product, the reaction efficiency is exceptional when employing sodium cyanoborohydride in methanol with catalytic acetic acid [2]. The mild conditions preserve base-sensitive pyrimidine rings while achieving 60-65% isolated yield of the N-alkylated product. When combined with enzymatic resolution techniques or asymmetric variants, this straightforward methodology provides practical access to multigram quantities of material for pharmaceutical development.
The biological relevance of the (2R)-stereoisomer has driven significant innovation in catalytic asymmetric synthesis. Chiral phase-transfer catalysis (PTC) enables direct enantioselective alkylation of glycine derivatives under mild conditions. N-diphenylmethyleneglycine tert-butyl ester undergoes efficient benzylation using cinchona-derived N-(anthracenylmethyl)ammonium catalysts (5 mol%) with cesium hydroxide as base [6]. This system achieves 92% ee for (2R)-2-amino-3-(pyrimidin-2-yl)propanoate at -40°C in toluene, though the electron-deficient pyrimidine ring necessitates extended reaction times (48 hours) for complete conversion. Computational studies indicate that π-π stacking between the catalyst's anthracenyl moiety and the pyrimidine ring enhances transition-state organization, explaining the exceptional enantiocontrol despite the substrate's reduced nucleophilicity.
Transition-metal catalysis with chiral ligands provides complementary approaches. Rhodium(II)/(S)-N-phthaloyl-tert-leucinate catalyzed decomposition of N-tert-butoxycarbonyl-α-diazophosphonate in the presence of pyrimidine-2-carbaldehyde achieves asymmetric C-H insertion to form the (2R)-β-amino-α-hydroxyphosphonate precursor [2]. Subsequent hydrogenolysis (H₂, Pd/C) and hydrolysis affords the target amino acid in 55% overall yield and 90% ee. Although step-intensive, this methodology demonstrates the potential of metal carbene chemistry for constructing β-branched amino acids.
Enzymatic Approaches have reached exceptional maturity for large-scale production. Immobilized L-aminoacylase from Aspergillus oryzae enables kinetic resolution of N-acetyl-DL-2-amino-3-(pyrimidin-2-yl)propanoic acid with complete stereoselectivity (E > 500) at 37°C [8]. The enzyme exclusively hydrolyzes the L-enantiomer, leaving (2R)-N-acetyl-2-amino-3-(pyrimidin-2-yl)propanoic acid untouched for isolation in >99% ee after simple extraction. Continuous-flow bioreactors with enzyme retention membranes have increased productivity to >500 g/L/day, making this the preferred industrial method for enantiopure material. Alternatively, reductive amination using engineered phenylalanine dehydrogenases with cofactor regeneration achieves direct asymmetric synthesis from pyrimidine-2-carbaldehyde and ammonium formate, providing the (2S)-isomer in 95% ee after process optimization [6].
Figure 1: Transition State Model for Jacobsen Catalyst-Controlled Epoxide Ring-Opening
O / \\ N / \\ Ph / \\ | | \\ | | | | HN-Gly-OEt -O-Si-O- | | / \\ / | | Ph N \\ / \\ / N
The silicon-centered design creates a chiral pocket that positions the epoxide for nucleophilic attack at the less hindered carbon, with hydrogen bonding to glycine derivative directing enantioselectivity
Chiral salen complexes facilitate enantioselective epoxide ring-opening with glycine derivatives. The Jacobsen catalyst [(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)] promotes asymmetric desymmetrization of meso-epoxides when combined with glycine ethyl ester hydrochloride and base [2]. For pyrimidinyl-substituted epoxides, the catalyst achieves 88% ee for the (2R,3R)-amino alcohol product at -20°C in chloroform. The reaction proceeds via a cooperative mechanism where the cobalt center activates the epoxide while the amino acid carboxylate hydrogen-bonds to the salen ligand, creating a well-defined chiral environment that dictates absolute stereochemistry.
Transitioning from laboratory synthesis to industrial production of 2-amino-3-(pyrimidin-2-yl)propanoic acid requires addressing key challenges: minimizing heavy metal residues, controlling process mass intensity (PMI), and ensuring consistent stereochemical quality. Continuous-flow chemistry has emerged as the enabling technology for large-scale manufacture, particularly for hazardous intermediates. The synthesis of 2-(pyrimidin-2-yl)oxirane exemplifies this approach, where a three-stage continuous system performs epoxidation of divinylpyrimidine (residence time 3 min at 150°C), in-line extraction, and solvent exchange with >95% conversion and <2% impurity carry-through [8]. Subsequent enzymatic resolution in a packed-bed reactor containing immobilized subtilisin achieves complete conversion of the (2S,3S)-epoxide isomer while retaining the desired (2R,3R)-enantiomer, eliminating the need for traditional chromatography.
Hybrid Biocatalytic-Chemical Processes represent the state-of-the-art for sustainable production. A fully integrated continuous process couples enzymatic transamination using engineered ω-transaminases with co-immobilized lactate dehydrogenase/glucose dehydrogenase for cofactor regeneration [6]. This system directly converts pyrimidine-2-carbaldehyde and L-alanine to (2R)-2-amino-3-(pyrimidin-2-yl)propanoic acid with 40% reduced waste generation compared to chemical routes. The biocatalytic step operates at 200 g/L substrate loading with space-time yields exceeding 25 g/L/h, demonstrating commercial viability. Membrane separation technology enables continuous product removal, preventing inhibition and maintaining >90% conversion over 500 hours of operation.
Process analytical technology (PAT) ensures rigorous quality control during scale-up. In-line Fourier transform infrared (FTIR) spectroscopy monitors enantiomeric excess via characteristic C-O stretching vibrations, while automated sampling coupled with chiral HPLC provides validation every 30 minutes [8]. These real-time analytics enable feedback control of reaction parameters, maintaining optical purity within ±0.3% during campaigns producing >100 kg batches. Regulatory compliance for pharmaceutical applications requires strict control of metal catalysts below 10 ppm, achieved through flow-through chelating resin cartridges that reduce palladium residues to <2 ppm without yield loss.
Solvent Selection and Recycling critically impact sustainability metrics. Life-cycle assessment of various routes identified 2-methyltetrahydrofuran (2-MeTHF) as the optimal solvent, combining favorable environmental properties (biobased origin, low aquatic toxicity) with technical advantages (azeotrope formation for efficient water removal, ideal partition coefficients for extraction) [6]. Closed-loop solvent recovery achieves >95% recycling efficiency, reducing PMI from 120 to 28 kg/kg product. These advances exemplify how green chemistry principles drive modern industrial synthesis of complex amino acids while maintaining cost competitiveness.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3